8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one
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Overview
Description
8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a diazepine ring fused with a pyridine and benzene ring, and a fluorine atom at the 8th position. The presence of these structural features imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the diazepine ring through cyclization reactions. The fluorine atom is then introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The final step involves the formation of the benzene ring through aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it has been shown to inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine ring structure and have been studied for their anticancer properties.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds also feature a fused ring system and have shown significant antiproliferative activity against cancer cells.
Uniqueness
8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. Additionally, the fused diazepine ring imparts distinct pharmacological properties, making it a valuable compound for drug development .
Properties
Molecular Formula |
C12H8FN3O |
---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
8-fluoro-5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C12H8FN3O/c13-7-3-4-9-8(6-7)12(17)16-10-2-1-5-14-11(10)15-9/h1-6H,(H,14,15)(H,16,17) |
InChI Key |
JAEZSHWQCLCWMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC3=C(C=C(C=C3)F)C(=O)N2)N=C1 |
Origin of Product |
United States |
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